Pyridoxamine phosphate

Catalog No.
S579928
CAS No.
529-96-4
M.F
C8H13N2O5P
M. Wt
248.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxamine phosphate

CAS Number

529-96-4

Product Name

Pyridoxamine phosphate

IUPAC Name

[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate

Molecular Formula

C8H13N2O5P

Molecular Weight

248.17 g/mol

InChI

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14)

InChI Key

ZMJGSOSNSPKHNH-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O

Synonyms

pyridoxamine phosphate, pyridoxamine phosphate hydrochloride, pyridoxamine-P

Canonical SMILES

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O

The exact mass of the compound Pyridoxamine phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridoxamine phosphate (PMP, CAS 529-96-4) is the phosphorylated amine derivative of vitamin B6, functioning as a critical intermediate coenzyme in ping-pong bi-bi transamination reactions [1]. Unlike its more commonly procured aldehyde counterpart, pyridoxal 5'-phosphate (PLP), PMP features a stable primary amine group while retaining the 5'-phosphate moiety essential for anchoring into the phosphate-binding cup of apoenzymes[2]. This unique structural profile makes PMP highly valuable for specialized biocatalysis, structural biology studies of transaminase resting states, and the formulation of diagnostic reagents where the chemical reactivity of PLP causes premature degradation[3]. For industrial and scientific buyers, PMP offers a chemically stable, biologically active cofactor alternative specifically suited for amine-rich environments.

Substituting PMP with generic vitamin B6 derivatives severely compromises process stability and enzymatic function. Using pyridoxal 5'-phosphate (PLP) in amine-rich formulations or diagnostic reagents leads to rapid non-enzymatic Schiff base formation, which depletes amino acids and degrades the coenzyme, drastically reducing shelf-life . Conversely, attempting to use unphosphorylated pyridoxamine (PM) to bypass PLP's instability fails because PM lacks the 5'-phosphate group required for high-affinity binding to the apoenzyme's active site [1]. Consequently, PMP cannot be substituted when both chemical stability against nucleophilic attack and strict enzymatic phosphate-anchoring are simultaneously required for process reproducibility [2].

Diagnostic Reagent Shelf-Life and Stability (AST/ALT Assays)

In the formulation of AST/ALT clinical chemistry reagents, the choice of coenzyme dictates the commercial shelf-life of the assay. Studies evaluating recombinant human apoAST/ALT demonstrate that while both PMP and PLP can form the active holoenzyme, PLP reagents suffer from spontaneous transamination that degrades performance over time. Reagents formulated with PMP maintained stable assay values for over 3 months at 11°C, whereas PLP-based reagents exhibited measurable performance decreases within the same timeframe [1].

Evidence DimensionReagent performance stability (11°C, >3 months)
Target Compound DataPMP maintains stable assay values with no spontaneous transamination
Comparator Or BaselinePLP (decreased assay values due to spontaneous transamination)
Quantified DifferencePMP extends functional shelf-life beyond 3 months compared to PLP degradation
ConditionsAST/ALT clinical chemistry reagents with recombinant human apoenzymes

For diagnostic manufacturers, procuring PMP instead of PLP enables the production of single-reagent liquid kits with significantly extended commercial shelf-lives.

Chemical Compatibility in Amine-Rich Formulations

The aldehyde group of PLP is highly reactive toward primary amines, leading to non-enzymatic degradation of amino acids in complex media. PMP, possessing a primary amine rather than an aldehyde, does not undergo this reaction. Consequently, PMP remains chemically stable in the presence of high concentrations of amino acids, whereas PLP rapidly forms Schiff bases, depleting both the coenzyme and the amino acid nutrients.

Evidence DimensionSchiff base formation with primary amines
Target Compound DataPMP (stable, no non-enzymatic Schiff base formation)
Comparator Or BaselinePLP (rapid Schiff base formation and amino acid degradation)
Quantified DifferenceComplete elimination of aldehyde-driven non-enzymatic degradation
ConditionsAqueous formulations containing primary amines or amino acids

Procuring PMP prevents the spontaneous degradation of expensive amino acid components in biological media and biocatalytic buffers.

Apoenzyme Reconstitution and Active Site Retention

For transaminase biocatalysis and structural studies, the cofactor must remain securely anchored within the enzyme's active site. The 5'-phosphate group of PMP binds tightly to the highly conserved phosphate-binding cup of fold type I amine transaminases. Unphosphorylated pyridoxamine (PM) lacks this critical anchoring moiety, resulting in weak interactions and rapid cofactor leakage during catalytic cycles, which destabilizes the enzyme structure and causes inactivation [1].

Evidence DimensionActive site anchoring and cofactor retention
Target Compound DataPMP (high affinity via 5'-phosphate binding cup)
Comparator Or BaselinePyridoxamine (PM) (weak interaction, rapid leakage)
Quantified DifferencePMP provides the essential phosphate anchor required to prevent enzyme inactivation
ConditionsFold type I amine transaminase (ATA) catalytic cycles

Researchers and process chemists must procure the phosphorylated PMP to maintain operational stability in transaminase-mediated chiral amine synthesis.

Clinical Chemistry Reagent Manufacturing (AST/ALT Assays)

PMP is the optimal coenzyme choice for formulating liquid-stable AST and ALT diagnostic kits. Because it avoids the spontaneous transamination and degradation seen with PLP, manufacturers can use PMP to produce ready-to-use reagents with extended shelf-lives exceeding three months, improving commercial viability and assay reproducibility [1].

Transaminase (ATA) Biocatalysis and Structural Studies

In the synthesis of chiral amines, PMP is utilized to study the resting state of fold type I amine transaminases or to reconstitute apoenzymes without introducing reactive aldehydes. Its stable phosphate anchor prevents the rapid cofactor leakage associated with unphosphorylated pyridoxamine, ensuring high operational stability during biocatalytic cycles [2].

Stable Cell Culture Media Formulation

For specialized cell culture media requiring a biologically active but chemically stable B6 vitamer, PMP is preferred over PLP. It provides the necessary phosphorylated cofactor without forming Schiff bases with primary amino acids, thereby preserving the nutritional integrity of the media over long storage periods .

Physical Description

Solid

XLogP3

-4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

248.05620852 g/mol

Monoisotopic Mass

248.05620852 g/mol

Heavy Atom Count

16

UNII

Q05R77UO7P

Related CAS

951-83-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-96-4

Wikipedia

Pyridoxamine phosphate

Dates

Last modified: 08-15-2023

An LC-MS/MS-Based Method for the Quantification of Pyridox(am)ine 5'-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy

Matthew P Wilson, Emma J Footitt, Apostolos Papandreou, Mari-Liis Uudelepp, Ronit Pressler, Danielle C Stevenson, Camila Gabriel, Mel McSweeney, Matthew Baggot, Derek Burke, Tommy Stödberg, Kate Riney, Manuel Schiff, Simon J R Heales, Kevin A Mills, Paul Gissen, Peter T Clayton, Philippa B Mills
PMID: 28782931   DOI: 10.1021/acs.analchem.7b01358

Abstract

We report the development of a rapid, simple, and robust LC-MS/MS-based enzyme assay using dried blood spots (DBS) for the diagnosis of pyridox(am)ine 5'-phosphate oxidase (PNPO) deficiency (OMIM 610090). PNPO deficiency leads to potentially fatal early infantile epileptic encephalopathy, severe developmental delay, and other features of neurological dysfunction. However, upon prompt treatment with high doses of vitamin B
, affected patients can have a normal developmental outcome. Prognosis of these patients is therefore reliant upon a rapid diagnosis. PNPO activity was quantified by measuring pyridoxal 5'-phosphate (PLP) concentrations in a DBS before and after a 30 min incubation with pyridoxine 5'-phosphate (PNP). Samples from 18 PNPO deficient patients (1 day-25 years), 13 children with other seizure disorders receiving B
supplementation (1 month-16 years), and 37 child hospital controls (5 days-15 years) were analyzed. DBS from the PNPO-deficient samples showed enzyme activity levels lower than all samples from these two other groups as well as seven adult controls; no false positives or negatives were identified. The method was fully validated and is suitable for translation into the clinical diagnostic arena.


Three in One: Temperature, Solvent and Catalytic Stability by Engineering the Cofactor-Binding Element of Amine Transaminase

Tim Börner, Sebastian Rämisch, Sebastian Bartsch, Andreas Vogel, Patrick Adlercreutz, Carl Grey
PMID: 28470825   DOI: 10.1002/cbic.201700236

Abstract

Amine transaminase (ATA) catalyse enantioselectively the direct amination of ketones, but insufficient stability during catalysis limits their industrial applicability. Recently, we revealed that ATAs suffer from substrate-induced inactivation mechanism involving dissociation of the enzyme-cofactor intermediate. Here, we report on engineering the cofactor-ring-binding element, which also shapes the active-site entrance. Only two point mutations in this motif improved temperature and catalytic stability in both biphasic media and organic solvent. Thermodynamic analysis revealed a higher melting point for the enzyme-cofactor intermediate. The high cofactor affinity eliminates the need for pyridoxal 5'-phosphate supply, thus making large-scale reactions more cost effective. This is the first report on stabilising a tetrameric ATA by mutating a single structural element. As this structural "hotspot" is a common feature of other transaminases it could serve as a general engineering target.


Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes

Tim Börner, Carl Grey, Patrick Adlercreutz
PMID: 27168488   DOI: 10.1002/biot.201500587

Abstract

Methods for rapid and direct quantification of enzyme kinetics independent of the substrate stand in high demand for both fundamental research and bioprocess development. This study addresses the need for a generic method by developing an automated, standardizable HPLC platform monitoring reaction progress in near real-time. The method was applied to amine transaminase (ATA) catalyzed reactions intensifying process development for chiral amine synthesis. Autosampler-assisted pipetting facilitates integrated mixing and sampling under controlled temperature. Crude enzyme formulations in high and low substrate concentrations can be employed. Sequential, small (1 µL) sample injections and immediate detection after separation permits fast reaction monitoring with excellent sensitivity, accuracy and reproducibility. Due to its modular design, different chromatographic techniques, e.g. reverse phase and size exclusion chromatography (SEC) can be employed. A novel assay for pyridoxal 5'-phosphate-dependent enzymes is presented using SEC for direct monitoring of enzyme-bound and free reaction intermediates. Time-resolved changes of the different cofactor states, e.g. pyridoxal 5'-phosphate, pyridoxamine 5'-phosphate and the internal aldimine were traced in both half reactions. The combination of the automated HPLC platform with SEC offers a method for substrate-independent screening, which renders a missing piece in the assay and screening toolbox for ATAs and other PLP-dependent enzymes.


PMP-diketopiperazine adducts form at the active site of a PLP dependent enzyme involved in formycin biosynthesis

Sisi Gao, Huanting Liu, Valérie de Crécy-Lagard, Wen Zhu, Nigel G J Richards, James H Naismith
PMID: 31730149   DOI: 10.1039/c9cc06975e

Abstract

ForI is a PLP-dependent enzyme from the biosynthetic pathway of the C-nucleoside antibiotic formycin. Cycloserine is thought to inhibit PLP-dependent enzymes by irreversibly forming a PMP-isoxazole. We now report that ForI forms novel PMP-diketopiperazine derivatives following incubation with both d and l cycloserine. This unexpected result suggests chemical diversity in the chemistry of cycloserine inhibition.


Molecular dynamics simulations of apo, holo, and inactivator bound GABA-at reveal the role of active site residues in PLP dependent enzymes

Hatice Gökcan, Gerald Monard, F Aylin Sungur Konuklar
PMID: 26800298   DOI: 10.1002/prot.24991

Abstract

The pyridoxal 5-phosphate (PLP) cofactor is a significant organic molecule in medicinal chemistry. It is often found covalently bound to lysine residues in proteins to form PLP dependent enzymes. An example of this family of PLP dependent enzymes is γ-aminobutyric acid aminotransferase (GABA-AT) which is responsible for the degradation of the neurotransmitter GABA. Its inhibition or inactivation can be used to prevent the reduction of GABA concentration in brain which is the source of several neurological disorders. As a test case for PLP dependent enzymes, we have performed molecular dynamics simulations of GABA-AT to reveal the roles of the protein residues and its cofactor. Three different states have been considered: the apoenzyme, the holoenzyme, and the inactive state obtained after the suicide inhibition by vigabatrin. Different protonation states have also been considered for PLP and two key active site residues: Asp298 and His190. Together, 24 independent molecular dynamics trajectories have been simulated for a cumulative total of 2.88 µs. Our results indicate that, unlike in aqueous solution, the PLP pyridine moiety is protonated in GABA-AT. This is a consequence of a pKa shift triggered by a strong charge-charge interaction with an ionic "diad" formed by Asp298 and His190 that would help the activation of the first half-reaction of the catalytic mechanism in GABA-AT: the conversion of PLP to free pyridoxamine phosphate (PMP). In addition, our MD simulations exhibit additional strong hydrogen bond networks between the protein and PLP: the phosphate group is held in place by the donation of at least three hydrogen bonds while the carbonyl oxygen of the pyridine ring interacts with Gln301; Phe181 forms a π-π stacking interaction with the pyridine ring and works as a gate keeper with the assistance of Val300. All these interactions are hypothesized to help maintain free PMP in place inside the protein active site to facilitate the second half-reaction in GABA-AT: the regeneration of PLP-bound GABA-AT (i.e., the holoenzyme). Proteins 2016; 84:875-891. © 2016 Wiley Periodicals, Inc.


PdxH proteins of mycobacteria are typical members of the classical pyridoxine/pyridoxamine 5'-phosphate oxidase family

Karthik Ankisettypalli, Jasmin Jo-Yu Cheng, Edward N Baker, Ghader Bashiri
PMID: 26823273   DOI: 10.1002/1873-3468.12080

Abstract

Pyridoxal 5'-phosphate (PLP) biosynthesis is essential for the survival and virulence of Mycobacterium tuberculosis (Mtb). PLP functions as a cofactor for 58 putative PLP-binding proteins encoded by the Mtb genome and could also act as a potential antioxidant. De novo biosynthesis of PLP in Mtb takes place through the 'deoxyxylulose 5'-phosphate (DXP)-independent' pathway, whereas PdxH enzymes, possessing pyridoxine/pyridoxamine 5'-phosphate oxidase (PNPOx) activity, are involved in the PLP salvage pathway. In this study, we demonstrate that the annotated PdxH enzymes from various mycobacterial species are bona fide members of the classical PNPOx enzyme family, capable of producing PLP using both pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) substrates.


Identification of novel thermostable taurine-pyruvate transaminase from Geobacillus thermodenitrificans for chiral amine synthesis

Yujie Chen, Dong Yi, Shuiqin Jiang, Dongzhi Wei
PMID: 26577674   DOI: 10.1007/s00253-015-7129-5

Abstract

ω-Transaminases (ω-TAs) are one of the most popular candidate enzymes in the biosynthesis of chiral amines. Determination of yet unidentified ω-TAs is important to broaden their potential for synthetic application. Taurine-pyruvate TA (TPTA, EC 2.6.1.77) is an ω-TA belonging to class III of TAs. In this study, we cloned a novel thermostable TPTA from Geobacillus thermodenitrificans (TPTAgth) and overexpressed it in Escherichia coli. The enzyme showed the highest activity at pH 9.0 and 65 °C, with remarkable thermostability and tolerance toward organic solvents. Its K M and v max values for taurine were 5.3 mM and 0.28 μmol s(-1) mg(-1), respectively. Determination of substrate tolerance indicated its broad donor and acceptor ranges for unnatural substrates. Notably, the enzyme showed relatively good activity toward ketoses, suggesting its potential for catalyzing the asymmetric synthesis of chiral amino alcohols. The active site of TPTAgth was identified by performing protein sequence alignment, three-dimensional structure simulation, and coenzyme pyridoxamine phosphate docking. The protein sequence and structure of TPTAgth were similar to those of TAs belonging to the 3N5M subfamily. Its active site was found to be its special large pocket and substrate tunnel. In addition, TPTAgth showed a unique mechanism of sulfonate/α-carboxylate recognition contributed by Arg163 and Gln160. We also determined the protein sequence fingerprint of TPTAs in the 3N5M subfamily, which involved Arg163 and Gln160 and seven additional residues from 413 to 419 and lacked Phe/Tyr22, Phe85, and Arg409.


Significantly Elevated Levels of Plasma Nicotinamide, Pyridoxal, and Pyridoxamine Phosphate Levels in Obese Emirati Population: A Cross-Sectional Study

Ghada Rashad Ibrahim, Iltaf Shah, Salah Gariballa, Javed Yasin, James Barker, Syed Salman Ashraf
PMID: 32872122   DOI: 10.3390/molecules25173932

Abstract

Water-soluble vitamins like B3 (nicotinamide), B6 (pyridoxine), and B9 (folic acid) are of utmost importance in human health and disease, as they are involved in numerous critical metabolic reactions. Not surprisingly, deficiencies of these vitamins have been linked to various disease states. Unfortunately, not much is known about the physiological levels of B6 vitamers and vitamin B3 in an ethnically isolated group (such as an Emirati population), as well as their relationship with obesity. The aim of the present study was to quantify various B6 vitamers, as well as B3, in the plasma of obese and healthy Emirati populations and to examine their correlation with obesity. A sensitive and robust HPLC-MS/MS-based method was developed for the simultaneous quantitation of five physiologically relevant forms of vitamin B6, namely pyridoxal, pyridoxine, pyridoxamine, pyridoxamine phosphate, and pyridoxal phosphate, as well as nicotinamide, in human plasma. This method was used to quantify the concentrations of these vitamers in the plasma of 57 healthy and 57 obese Emirati volunteers. Our analysis showed that the plasma concentrations of nicotinamide, pyridoxal, and pyridoxamine phosphate in the obese Emirati population were significantly higher than those in healthy volunteers (
< 0.0001,
= 0.0006, and
= 0.002, respectively). No significant differences were observed for the plasma concentrations of pyridoxine and pyridoxal phosphate. Furthermore, the concentrations of some of these vitamers in healthy Emirati volunteers were significantly different than those published in the literature for Western populations, such as American and European volunteers. This initial study underscores the need to quantify micronutrients in distinct ethnic groups, as well as people suffering from chronic metabolic disorders.


Theoretical study on carbon-carbon short contact of ∼2.3 Å: intermediate state between nonbonding and σ-covalent bonding

Makoto Hatakeyama, Koji Ogata, Toshimasa Ishida, Kunihiro Kitamura, Shinichiro Nakamura
PMID: 25559884   DOI: 10.1021/jp511096p

Abstract

An unusual intermolecular carbon-carbon short contact, observed previously in the crystal structure of the copper complex of pyridoxal-5-phosphate- pyridoxamine-5-phospate Schiff base, was investigated from a standpoint of quantum chemistry by DFT calculations with plane wave basis sets. The DFT-optimized structure qualitatively reproduced the short contact (2.6-2.8 Å) of the intermolecular carbon-carbon pairs for the dimer of the copper complexes in the unit cell, compared to that (∼2.3 Å) of the X-ray diffraction data. By the occupied and unoccupied orbitals, the dimer showed the in-phase and out-of-phase interactions along the direction of the intermolecular distance. The dimer of the copper complexes was confirmed as the stable intermediate between nonbonding and σ-covalent bonding by the electronic energy curve along the distance of the monomers.


Balancing of B6 Vitamers Is Essential for Plant Development and Metabolism in Arabidopsis

Maite Colinas, Marion Eisenhut, Takayuki Tohge, Marta Pesquera, Alisdair R Fernie, Andreas P M Weber, Teresa B Fitzpatrick
PMID: 26858304   DOI: 10.1105/tpc.15.01033

Abstract

Vitamin B6 comprises a family of compounds that is essential for all organisms, most notable among which is the cofactor pyridoxal 5'-phosphate (PLP). Other forms of vitamin B6 include pyridoxamine 5'-phosphate (PMP), pyridoxine 5'-phosphate (PNP), and the corresponding nonphosphorylated derivatives. While plants can biosynthesize PLP de novo, they also have salvage pathways that serve to interconvert the different vitamers. The selective contribution of these various pathways to cellular vitamin B6 homeostasis in plants is not fully understood. Although biosynthesis de novo has been extensively characterized, the salvage pathways have received comparatively little attention in plants. Here, we show that the PMP/PNP oxidase PDX3 is essential for balancing B6 vitamer levels in Arabidopsis thaliana. In the absence of PDX3, growth and development are impaired and the metabolite profile is altered. Surprisingly, RNA sequencing reveals strong induction of stress-related genes in pdx3, particularly those associated with biotic stress that coincides with an increase in salicylic acid levels. Intriguingly, exogenous ammonium rescues the growth and developmental phenotype in line with a severe reduction in nitrate reductase activity that may be due to the overaccumulation of PMP in pdx3. Our analyses demonstrate an important link between vitamin B6 homeostasis and nitrogen metabolism.


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